Product packaging for Raloxifene 6,4'-Bis--D-glucuronide(Cat. No.:)

Raloxifene 6,4'-Bis--D-glucuronide

Cat. No.: B13854328
M. Wt: 825.8 g/mol
InChI Key: PATGTLHTGJEFAD-SLTHDDBBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Raloxifene (B1678788) as a Selective Estrogen Receptor Modulator (SERM) and its Extensive Metabolism

Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific effects. drugbank.comnih.gov It acts as an estrogen agonist in some tissues, such as bone, while functioning as an estrogen antagonist in others, like the breast and uterine endometrium. drugbank.comnih.govnih.gov This unique pharmacological profile allows raloxifene to be used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in high-risk postmenopausal women. drugbank.comnih.gov

Following oral administration, raloxifene is well-absorbed, with approximately 60% of the drug being absorbed. nih.gov However, it undergoes extensive first-pass metabolism, primarily in the liver and intestines, which significantly reduces its absolute oral bioavailability to about 2%. drugbank.comnih.gov This metabolic process is characterized by the absence of cytochrome P450 pathway involvement. drugbank.comaafp.org Instead, raloxifene is predominantly metabolized into glucuronide conjugates. drugbank.comnih.gov The main metabolites identified in human plasma are raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6,4'-diglucuronide. drugbank.comnih.gov Unchanged raloxifene accounts for less than 1% of the total dose in the plasma. drugbank.comnih.gov The elimination of raloxifene and its metabolites occurs mainly through fecal excretion, with a small fraction excreted in the urine as glucuronide conjugates. drugbank.comnih.gov

General Principles of Drug Glucuronidation and its Role in Xenobiotic Disposition

Glucuronidation is a major Phase II metabolic pathway responsible for the biotransformation of a wide variety of foreign substances (xenobiotics), including drugs, pollutants, and endogenous compounds. ontosight.aiwikipedia.org This process involves the enzymatic transfer of a glucuronic acid moiety from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate. ontosight.aiuef.fi The reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs), which are primarily located in the liver and intestines. ontosight.aiuef.fi

The primary function of glucuronidation is to increase the water solubility of xenobiotics, thereby facilitating their elimination from the body via urine or bile. ontosight.aiwikipedia.org By converting lipophilic compounds into more hydrophilic and polar glucuronide conjugates, this process generally leads to detoxification and inactivation of the parent compound. uef.finih.gov However, it is important to note that some glucuronide conjugates can be biologically active and may contribute to the pharmacological or toxicological effects of the parent drug. nih.gov Factors such as genetic variations in UGT enzymes, age, and sex can influence the rate and extent of glucuronidation, leading to individual differences in drug metabolism and disposition. ontosight.aiuef.fi

Identification and Biological Context of Raloxifene 6,4'-Bis-β-D-glucuronide

Raloxifene 6,4'-Bis-β-D-glucuronide is a significant metabolite of raloxifene formed during its extensive first-pass metabolism. drugbank.comnih.gov It is one of the three primary glucuronide conjugates found in human plasma, alongside raloxifene-4'-glucuronide and raloxifene-6-glucuronide. drugbank.comnih.gov The formation of these conjugates involves the attachment of glucuronic acid to the hydroxyl groups on the raloxifene molecule.

The process of glucuronidation is catalyzed by various UGT enzymes. Studies have shown that several UGT1A enzymes, particularly UGT1A1 and UGT1A9 in the liver and UGT1A8 and UGT1A10 in extrahepatic tissues, are active in the glucuronidation of raloxifene. nih.gov The formation of Raloxifene 6,4'-Bis-β-D-glucuronide, along with the other glucuronides, is a key step in the disposition of raloxifene, leading to its eventual excretion primarily through the feces. drugbank.comnih.gov The interconversion between raloxifene and its glucuronide metabolites is suggested by the parallel terminal log-linear portions of their plasma concentration curves. drugbank.com

Research Objectives and Scope for Understanding Raloxifene 6,4'-Bis-β-D-glucuronide

Firstly, understanding the variability in the formation of Raloxifene 6,4'-Bis-β-D-glucuronide can help explain inter-individual differences in raloxifene efficacy. Genetic polymorphisms in UGT enzymes can lead to altered rates of glucuronidation, potentially impacting the systemic exposure to the parent drug and its metabolites. nih.gov Secondly, a thorough characterization of this metabolite is essential for a complete picture of raloxifene's metabolic fate. The scope of research in this area involves in vitro studies using human liver and intestinal microsomes to identify the key enzymes, as well as in vivo studies to determine the plasma concentrations and pharmacokinetic parameters of Raloxifene 6,4'-Bis-β-D-glucuronide in different populations.

Detailed Research Findings

The metabolic pathway of raloxifene is dominated by glucuronidation, leading to the formation of several key metabolites. The table below summarizes the identified glucuronide conjugates of raloxifene.

Metabolite Name Abbreviation Site of Glucuronidation
Raloxifene-4'-glucuronideRal-4'-Gluc4'-hydroxyl group
Raloxifene-6-glucuronideRal-6-Gluc6-hydroxyl group
Raloxifene-6,4'-diglucuronide-Both 6 and 4'-hydroxyl groups

This table summarizes the primary glucuronide metabolites of raloxifene identified in human plasma.

Research has identified specific UGT enzymes that play a crucial role in the glucuronidation of raloxifene. The following table highlights the key enzymes and their primary location of activity.

UGT Enzyme Primary Location Activity towards Raloxifene
UGT1A1LiverHigh
UGT1A9LiverHigh
UGT1A8Extra-hepatic (Intestine)Very High
UGT1A10Extra-hepatic (Intestine)Very High

This table presents the key UDP-glucuronosyltransferase (UGT) enzymes involved in the metabolism of raloxifene and their relative activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H43NO16S B13854328 Raloxifene 6,4'-Bis--D-glucuronide

Properties

Molecular Formula

C40H43NO16S

Molecular Weight

825.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[5-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C40H43NO16S/c42-27(19-4-8-21(9-5-19)53-17-16-41-14-2-1-3-15-41)26-24-18-23(55-40-33(48)29(44)31(46)35(57-40)38(51)52)12-13-25(24)58-36(26)20-6-10-22(11-7-20)54-39-32(47)28(43)30(45)34(56-39)37(49)50/h4-13,18,28-35,39-40,43-48H,1-3,14-17H2,(H,49,50)(H,51,52)/t28-,29-,30-,31-,32+,33+,34-,35-,39+,40+/m0/s1

InChI Key

PATGTLHTGJEFAD-SLTHDDBBSA-N

Isomeric SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)OC7C(C(C(C(O7)C(=O)O)O)O)O

Origin of Product

United States

Biosynthesis and Enzymatic Characterization of Raloxifene 6,4 Bis β D Glucuronide Formation

Elucidation of Glucuronidation Sites on Raloxifene (B1678788) Leading to 6,4'-Bis-β-D-glucuronide

The formation of Raloxifene 6,4'-Bis-β-D-glucuronide is a direct consequence of the parent drug's molecular structure, which presents two phenolic hydroxyl groups susceptible to conjugation with glucuronic acid. researchgate.netresearchgate.net This process is a major route of metabolism, with unconjugated raloxifene accounting for less than 1% of the substance found in human plasma. nih.gov

The raloxifene molecule possesses two key sites for glucuronidation: the hydroxyl group at the 6-position of the benzothiophene (B83047) core and the hydroxyl group at the 4'-position of the phenyl group. researchgate.net The enzymatic attachment of a glucuronic acid moiety at both of these positions results in the formation of Raloxifene 6,4'-Bis-β-D-glucuronide, also referred to as raloxifene-6,4'-diglucuronide. drugbank.com

The initial steps in this process involve the formation of two primary mono-glucuronides: raloxifene-6-glucuronide (ral-6-Gluc) and raloxifene-4'-glucuronide (ral-4'-Gluc). nih.govnih.gov Subsequent glucuronidation of either of these mono-conjugated metabolites at the remaining free hydroxyl group yields the final bis-glucuronide product. The formation of these metabolites has been confirmed through various analytical techniques, including ultra-pressure liquid chromatography (UPLC) coupled with mass spectrometry. researchgate.netnih.gov

The conjugation of glucuronic acid to raloxifene is not merely a random attachment but a highly specific stereochemical process. The resulting ether linkages are consistently in the beta (β) configuration. nih.govnih.govbohrium.com This means that the anomeric carbon of the D-glucuronic acid molecule is linked to the oxygen of raloxifene's hydroxyl groups with a specific spatial orientation. The designation "β-D-glucuronide" precisely describes this stereochemistry, which is a hallmark of enzymatic reactions catalyzed by UDP-glucuronosyltransferases (UGTs). drugbank.comnih.gov The stability and identity of these β-glucuronide metabolites can be confirmed experimentally by their sensitivity to β-glucuronidase, an enzyme that specifically cleaves β-glucuronidic bonds. nih.gov

Identification and Characterization of Uridine (B1682114) Diphosphate (B83284) Glucuronosyltransferase (UGT) Isoforms Involved in Raloxifene Bis-Glucuronidation

The biosynthesis of Raloxifene 6,4'-Bis-β-D-glucuronide is mediated by a superfamily of enzymes known as Uridine Diphosphate Glucuronosyltransferases (UGTs). These enzymes catalyze the transfer of glucuronic acid from the activated co-substrate, uridine diphosphate glucuronic acid (UDPGA), to the raloxifene molecule. nih.gov

Research has pinpointed the UGT1A subfamily as the primary catalysts for raloxifene glucuronidation. researchgate.net Studies using human liver and intestinal microsomes, as well as recombinant UGT enzymes, have demonstrated that specific isoforms within this family are responsible for the formation of the precursor mono-glucuronides. nih.govnih.govnih.gov

Notably, enzymes from the UGT2B subfamily have been shown to have no detectable activity in raloxifene glucuronidation. nih.govnih.gov The key isoforms involved belong to the UGT1A family and exhibit both site-specific and tissue-specific activity.

Hepatic UGTs: In the liver, UGT1A1 and UGT1A9 are the main contributors. UGT1A1 is particularly efficient at forming raloxifene-6-glucuronide. nih.govresearchgate.net

Extra-hepatic (Intestinal) UGTs: In the intestine, UGT1A8 and UGT1A10 play a crucial role. researchgate.net UGT1A8 can form both ral-6-Gluc and ral-4'-Gluc, whereas UGT1A10 is specific for the formation of ral-4'-Gluc. nih.govbohrium.com

The formation of the bis-glucuronide metabolite is therefore a result of the collective action of these UGT1A isoforms, which first produce the mono-glucuronides that are then further conjugated to yield Raloxifene 6,4'-Bis-β-D-glucuronide.

UGT IsoformPrimary LocationMetabolites Formed
UGT1A1LiverRaloxifene-6-glucuronide, Raloxifene-4'-glucuronide
UGT1A8IntestineRaloxifene-6-glucuronide, Raloxifene-4'-glucuronide
UGT1A9LiverRaloxifene-4'-glucuronide, Raloxifene-6-glucuronide (lower activity)
UGT1A10IntestineRaloxifene-4'-glucuronide (specific)

The efficiency of the UGT isoforms in producing the precursor mono-glucuronides has been quantified through kinetic studies. These parameters, Michaelis-Menten constant (K_M) and maximum velocity (V_max), provide insight into the enzyme's affinity for the substrate and its catalytic rate. While direct kinetic data for the single-step formation of the bis-glucuronide is not extensively detailed, the kinetics of the formation of its essential precursors are well-characterized.

For instance, expressed UGT1A8 demonstrates distinct kinetics for the two glucuronidation sites. It catalyzes 6-glucuronidation with an apparent K_M of 7.9 µM and a V_max of 0.61 nmol/min/mg of protein. nih.gov For 4'-glucuronidation, the same enzyme exhibits an apparent K_M of 59 µM and a V_max of 2.0 nmol/min/mg. nih.govmedchemexpress.com Furthermore, UGT1A1 shows a K_M of approximately 10 μM for the formation of both mono-glucuronides. nih.gov

Enzyme SystemMetaboliteK_M (μM)V_max (nmol/min/mg)Intrinsic Clearance (μl/min/mg)
Expressed UGT1A8Raloxifene-6-glucuronide7.90.6177.2
Raloxifene-4'-glucuronide592.033.9
Human Intestinal MicrosomesRaloxifene-6-glucuronide--17
Raloxifene-4'-glucuronide--95

The enzymatic formation of raloxifene glucuronides, including the bis-glucuronide, can be influenced by various chemical agents. These modulators can either enhance or inhibit the activity of the UGT enzymes.

Alamethicin (B1591596): This pore-forming peptide is often used in in vitro assays to overcome the latency of UGT enzymes within microsomal vesicles. Treatment with alamethicin has been shown to significantly increase the rate of raloxifene glucuronidation in human intestinal microsomes, with up to an 8-fold increase for the 6-glucuronide and a 9-fold increase for the 4'-glucuronide. nih.govbohrium.com This suggests that membrane integrity can limit the apparent activity of the enzymes.

Flavonoids: Certain naturally occurring compounds, such as flavonoids found in herbal products like milk thistle, can act as potent inhibitors of raloxifene glucuronidation. The flavonolignans silybin (B1146174) A and silybin B have been identified as strong inhibitors of UGT1A1, UGT1A8, and UGT1A10. nih.gov The inhibition constants (K_i) for silybin A and B against UGT1A1-mediated raloxifene glucuronidation are in the low micromolar range (3.2–8.3 μM). nih.gov Such inhibition can significantly reduce the formation of all raloxifene glucuronides, including the bis-glucuronide, potentially leading to clinically relevant drug interactions. nih.gov

In Vitro Models for Studying Raloxifene 6,4'-Bis-β-D-glucuronide Formationnih.govtandfonline.combohrium.comscbt.commedchemexpress.compharmgkb.orgresearchgate.net

A variety of in vitro models are instrumental in elucidating the mechanisms behind the formation of raloxifene glucuronides, including the bis-glucuronide form.

Utilization of Liver Microsomes and S9 Fractionsnih.govtandfonline.comscbt.commedchemexpress.compharmgkb.org

Human liver microsomes are a standard in vitro tool for studying drug metabolism. nih.govtandfonline.commedchemexpress.com They contain a high concentration of UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for glucuronidation. nih.govnih.gov Studies using human liver microsomes have successfully demonstrated the formation of both raloxifene-6-glucuronide and raloxifene-4'-glucuronide. nih.gov In these experimental setups, a notable variability in the formation of these glucuronides has been observed, with a 3-fold and 4-fold difference for the 6- and 4'-glucuronide, respectively. nih.gov

Intestinal microsomes are also crucial for understanding the presystemic clearance of raloxifene, as significant glucuronidation occurs in the intestine. nih.govnih.gov In fact, the intrinsic clearance of raloxifene to its glucuronides is significantly higher in intestinal microsomes compared to liver microsomes, highlighting the gut's major role in its first-pass metabolism. nih.gov The use of alamethicin, a pore-forming peptide, can enhance the activity of UGTs in microsomal preparations by increasing their access to the substrate. nih.gov

In Vitro SystemKey Findings
Human Liver MicrosomesCatalyze the formation of both raloxifene-6-glucuronide and raloxifene-4'-glucuronide. nih.govnih.gov UGT1A1 is a key enzyme for 6-glucuronidation in the liver. nih.gov
Human Intestinal MicrosomesDemonstrate significantly higher intrinsic clearance for raloxifene glucuronidation compared to liver microsomes. nih.gov UGT1A8 and UGT1A10 are primary contributors to intestinal glucuronidation. medchemexpress.comnih.gov

Recombinant UGT Expression Systems for Mechanistic Studiesnih.govscbt.commedchemexpress.com

To pinpoint the specific UGT isoforms responsible for raloxifene's metabolism, researchers employ recombinant expression systems. These systems, often using cell lines like HEK293, are engineered to overexpress a single UGT enzyme. nih.gov This allows for the detailed characterization of each isoform's activity towards raloxifene.

Kinetic studies using these recombinant systems have provided valuable data on the affinity and efficiency of each enzyme. For instance, expressed UGT1A8 has an apparent Km of 7.9 μM for the formation of the 6-β-glucuronide and 59 μM for the 4'-β-glucuronide. bohrium.comnih.gov

UGT IsoformRaloxifene Metabolite(s) FormedKey Kinetic Parameters
UGT1A1Raloxifene-6-glucuronide, Raloxifene-4'-glucuronide nih.govresearchgate.net-
UGT1A8Raloxifene-6-glucuronide, Raloxifene-4'-glucuronide nih.govresearchgate.netKm (6-glucuronide): 7.9 μM; Vmax (6-glucuronide): 0.61 nmol/min/mg. nih.gov Km (4'-glucuronide): 59 μM; Vmax (4'-glucuronide): 2.0 nmol/min/mg. nih.gov
UGT1A9Raloxifene-6-glucuronide, Raloxifene-4'-glucuronide nih.govnih.gov-
UGT1A10Raloxifene-4'-glucuronide nih.govresearchgate.net-

Isolated Hepatocyte Models for Conjugate Synthesis

While information from the provided search results does not specifically detail the use of isolated hepatocyte models for the synthesis of Raloxifene 6,4'-Bis-β-D-glucuronide, this model is a logical extension of microsomal studies. Isolated hepatocytes provide a more complete and physiologically relevant system as they contain the full complement of metabolic enzymes and cofactors in their natural cellular environment. This would allow for the investigation of the entire metabolic cascade, from the initial formation of monoglucuronides to the subsequent formation of the bis-glucuronide conjugate, as well as potential interactions with other metabolic pathways.

Preclinical Pharmacokinetic Disposition of Raloxifene 6,4 Bis β D Glucuronide

Absorption and Distribution Patterns of Raloxifene (B1678788) 6,4'-Bis-β-D-glucuronide in Animal Models

Systemic Exposure and Tissue Distribution in Preclinical Species

Following oral administration in animal models, raloxifene is rapidly absorbed, with approximately 60% of the dose being taken up from the gastrointestinal tract. nih.gov However, due to extensive first-pass metabolism, the absolute oral bioavailability of the parent drug is low, reported to be around 2%. drugbank.comnih.gov This extensive metabolism leads to the formation of glucuronide conjugates, including Raloxifene 6,4'-Bis-β-D-glucuronide, which become the predominant circulating forms of the drug-related material in plasma. fda.govnih.gov

The volume of distribution of raloxifene is large, suggesting wide distribution into tissues. drugbank.comnih.gov While specific tissue distribution data for Raloxifene 6,4'-Bis-β-D-glucuronide is limited, the parallel decline in plasma concentrations of raloxifene and its glucuronide metabolites suggests an interconversion and distribution equilibrium between the parent drug and its conjugates. drugbank.comnih.gov In rats, studies have shown that raloxifene and its metabolites distribute to various tissues. nih.gov

Role of Transporters (e.g., P-glycoprotein, MRPs, BCRP) in the Distribution of Raloxifene Bis-Glucuronide in Preclinical Models

Efflux transporters play a crucial role in the disposition of raloxifene and its glucuronide metabolites. P-glycoprotein (Pgp), an efflux transporter, is involved in limiting the absorption and promoting the excretion of its substrates. mdpi.com Studies suggest that Pgp may influence the bioactivation of raloxifene. nih.gov

Multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP) are also key transporters in the handling of raloxifene glucuronides. nih.gov Specifically, MRP2 and MRP3 have been identified as transporters of raloxifene glucuronides. nih.govresearchgate.net MRP2, located on the apical membrane of hepatocytes and enterocytes, facilitates the excretion of conjugates into bile and the intestinal lumen. nih.gov MRP3, found on the basolateral membrane, can transport glucuronides back into the systemic circulation. nih.gov BCRP is also considered a likely candidate for the biliary excretion of raloxifene glucuronides. nih.gov The interplay of these transporters in the liver and intestine is a key determinant of the systemic exposure and tissue distribution of Raloxifene 6,4'-Bis-β-D-glucuronide. nih.gov

Excretion Pathways of Raloxifene 6,4'-Bis-β-D-glucuronide

Renal Clearance Mechanisms for Glucuronide Metabolites

The renal excretion of raloxifene and its metabolites is a minor pathway. nih.govnih.gov Less than 6% of a raloxifene dose is eliminated in the urine as glucuronide conjugates. fda.govnih.gov This indicates that renal clearance is not a significant route for the elimination of Raloxifene 6,4'-Bis-β-D-glucuronide. nih.gov

Biliary Excretion and Potential for Enterohepatic Recirculation of Raloxifene 6,4'-Bis-β-D-glucuronide

The primary route of excretion for raloxifene and its glucuronides is through the biliary system. nih.govnih.gov After formation in the liver, Raloxifene 6,4'-Bis-β-D-glucuronide is actively transported into the bile. nih.gov This biliary excretion is a critical step in the enterohepatic recirculation of raloxifene. fda.govnih.gov Once in the intestine, the glucuronide conjugate can be hydrolyzed back to the parent compound by bacterial β-glucuronidases, allowing for reabsorption. nih.gov This process of excretion into the bile and subsequent reabsorption contributes to the prolonged plasma half-life of raloxifene. fda.gov The co-administration of cholestyramine, a bile acid sequestrant, has been shown to reduce the enterohepatic recycling of raloxifene, further highlighting the importance of this pathway. drugbank.com

Contribution of Fecal Excretion in Preclinical Models

Consistent with extensive biliary excretion, the majority of an administered dose of raloxifene is ultimately eliminated in the feces. fda.govnih.gov This fecal excretion represents both unabsorbed drug and the portion of the dose that has undergone enterohepatic recirculation and is not reabsorbed. nih.gov In preclinical models, fecal excretion is the predominant route of elimination for raloxifene-related material. fda.gov

Species-Specific Differences in Raloxifene 6,4'-Bis-β-D-glucuronide Disposition

Raloxifene undergoes extensive first-pass metabolism, primarily through glucuronidation, to form several metabolites, including Raloxifene-6-glucuronide, Raloxifene-4'-glucuronide, and Raloxifene 6,4'-Bis-β-D-glucuronide. While Raloxifene 6,4'-Bis-β-D-glucuronide is a known metabolite in humans, detailed preclinical pharmacokinetic data focusing solely on its disposition across various animal species are not extensively documented in publicly available literature. The disposition of this diglucuronide is intrinsically linked to the formation of its mono-glucuronide precursors, which exhibit significant species-specific variations. Therefore, understanding the species-specific differences in the formation of Raloxifene-6-glucuronide and Raloxifene-4'-glucuronide is crucial for inferring the likely disposition of the bis-glucuronide metabolite.

Comparative Analysis Across Various Animal Models (e.g., rodent)

Significant differences in the metabolic profile of raloxifene have been observed between preclinical models, particularly rodents, and humans. These differences are most pronounced in the glucuronidation pathways that lead to the formation of the mono-glucuronide precursors of Raloxifene 6,4'-Bis-β-D-glucuronide.

In rats, raloxifene is extensively metabolized, with intestinal metabolism playing a more significant role than hepatic metabolism in its presystemic clearance. mdpi.com The major metabolite formed in rats is Raloxifene-6-β-glucuronide. mdpi.comnih.gov This contrasts sharply with human metabolism, where Raloxifene-4'-β-glucuronide is the predominant metabolite. mdpi.com This major difference is attributed to the expression of UDP-glucuronosyltransferase (UGT) enzymes in the respective species. Specifically, UGT1A10, which is highly active in the human intestine and efficient at forming the 4'-glucuronide, is absent in rats. nih.gov

Studies in F344 rats have detailed the disposition of the primary mono-glucuronide metabolites. In these rats, Raloxifene-6-glucuronide is the major metabolite in all regions of the gastrointestinal tract and the liver. tsu.edunih.gov The ratio of Raloxifene-6-glucuronide to Raloxifene-4'-glucuronide can vary significantly by region, ranging from approximately 2-5 in the upper gastrointestinal tract and liver to as high as 14-50 in the colon. tsu.edunih.govtsu.edu

The table below summarizes pharmacokinetic parameters for raloxifene and its main mono-glucuronide metabolites in rats, highlighting the predominance of the 6-glucuronide form. Data specifically for Raloxifene 6,4'-Bis-β-D-glucuronide are not available in these studies.

Interactive Data Table: Pharmacokinetic Parameters of Raloxifene Metabolites in 11-Week-Old F344 Rats After IV Administration

CompoundHalf-life (t½) (h)
Raloxifene 5.98 ± 1.16
Raloxifene-6-glucuronide 4.89 ± 0.69
Raloxifene-4'-glucuronide 4.79 ± 0.70

Data sourced from a study on age- and region-dependent disposition of raloxifene in rats. nih.gov

While direct comparative data for Raloxifene 6,4'-Bis-β-D-glucuronide in other preclinical species like monkeys or dogs is scarce, the pronounced difference in the initial glucuronidation step between rats and humans suggests that the formation and subsequent disposition of the diglucuronide metabolite would also be highly species-dependent. The UGT enzymes responsible for the second glucuronidation step to form the 6,4'-bis-glucuronide have not been fully identified, which further complicates cross-species comparisons.

Implications of Interspecies Variability for Preclinical Research

The marked differences in the glucuronidation of raloxifene between rodents and humans have significant implications for preclinical research and the extrapolation of animal data to predict human pharmacokinetics.

The primary implication is that rodent models, such as the rat, may not accurately predict the metabolic fate and systemic exposure of raloxifene and its metabolites in humans. The low oral bioavailability of raloxifene in humans (around 2%) compared to that in rats (approximately 39%) is a direct consequence of the more extensive intestinal glucuronidation in humans, driven by enzymes like UGT1A10. mdpi.comnih.gov

This discrepancy in metabolic pathways means that the profile of circulating metabolites, including the relative abundance of the mono-glucuronides and the subsequent formation of Raloxifene 6,4'-Bis-β-D-glucuronide, will differ significantly. Preclinical studies in rats will show a metabolic profile dominated by Raloxifene-6-glucuronide, while the human profile is dominated by Raloxifene-4'-glucuronide. Consequently, the exposure to and potential pharmacological or toxicological effects of each specific metabolite, including the bis-glucuronide, cannot be directly extrapolated from rats to humans.

For preclinical research on Raloxifene 6,4'-Bis-β-D-glucuronide, this variability underscores the need for:

Careful Species Selection: Researchers must be aware that rodents are not ideal models for predicting the human metabolism of raloxifene. While data is limited, primate models may offer a more comparable metabolic profile.

Use of In Vitro Human Systems: Utilizing human-derived systems, such as human liver and intestinal microsomes, can provide more relevant data on the formation rates and pathways of all raloxifene glucuronides, including the bis-glucuronide. nih.gov

Focus on Metabolite Activity: Given that the metabolites are the major circulating compounds, it is crucial to characterize their individual pharmacological activities and transport properties, rather than relying solely on the parent drug's characteristics.

Biological and Pharmacological Significance of Raloxifene 6,4 Bis β D Glucuronide

Intrinsic Biological Activity of Raloxifene (B1678788) 6,4'-Bis-β-D-glucuronide

The affinity of Raloxifene 6,4'-Bis-β-D-glucuronide for the estrogen receptor is significantly lower compared to the parent compound, raloxifene. nih.gov Research utilizing competitive binding assays with cytosolic fractions of MCF-7 cells, a human breast cancer cell line, as a source of estrogen receptors, has provided quantitative data on this matter. nih.gov

In these assays, the concentration of a competitor compound required to displace 50% of the specifically bound radiolabeled estradiol (B170435) is determined, known as the IC50 value. A lower IC50 value indicates a higher binding affinity. The IC50 for raloxifene was found to be approximately (4.0 ± 3.5) × 10⁻¹⁰ M. nih.gov In contrast, the monoglucuronide metabolites, raloxifene-6-glucuronide and raloxifene-4'-glucuronide, exhibited substantially higher IC50 values of (2.9 ± 0.8) × 10⁻⁷ M and (3.7 ± 1.9) × 10⁻⁸ M, respectively, indicating a much weaker binding to the estrogen receptor. nih.gov While specific IC50 data for the bis-glucuronide is not as readily available in the provided context, the significantly reduced affinity of the monoglucuronides strongly suggests that the larger, more polar bis-glucuronide metabolite would have an even further diminished, if any, significant binding affinity for the estrogen receptor.

Estrogen Receptor Binding Affinity (IC50)
CompoundIC50 (M)
Raloxifene(4.0 ± 3.5) × 10⁻¹⁰
Raloxifene-6-glucuronide(2.9 ± 0.8) × 10⁻⁷
Raloxifene-4'-glucuronide(3.7 ± 1.9) × 10⁻⁸

The functional consequence of a compound binding to the estrogen receptor is determined by its ability to either activate (agonist) or block (antagonist) the receptor's transcriptional activity. This is often evaluated using in vitro reporter assays. While specific reporter assay data for Raloxifene 6,4'-Bis-β-D-glucuronide is not detailed in the provided search results, the extremely low binding affinity strongly implies that it would exhibit negligible agonist or antagonist activity. nih.gov The monoglucuronide, Raloxifene-4'-glucuronide, demonstrated only 1/100th of the anti-estrogenic activity of raloxifene itself. nih.gov Given this, it is highly probable that the bis-glucuronide metabolite is pharmacologically inactive at the estrogen receptor.

Role as a Major Circulating Metabolite

Despite its apparent lack of direct pharmacological activity, the formation of Raloxifene 6,4'-Bis-β-D-glucuronide is a significant event in the pharmacokinetics of raloxifene.

Following oral administration, raloxifene is extensively metabolized, with unconjugated raloxifene accounting for less than 1% of the total radiolabeled material in plasma. fda.gov The major circulating forms are the glucuronide conjugates. nih.govfda.gov While specific quantitative data on the relative abundance of Raloxifene 6,4'-Bis-β-D-glucuronide in the biological fluids of animal models is not extensively detailed, it is known to be one of the key metabolites formed. drugbank.comfda.gov In humans, the monoglucuronides, particularly raloxifene-4'-glucuronide, are the most abundant circulating metabolites. nih.gov The formation of the bis-glucuronide represents a further step in the metabolic cascade.

The extensive first-pass metabolism of raloxifene, including the formation of Raloxifene 6,4'-Bis-β-D-glucuronide, is a primary determinant of its low oral bioavailability, which is less than 2%. drugbank.com The glucuronidation process, occurring in the intestine and liver, facilitates the elimination of the drug. drugbank.comnih.gov The formation of the highly water-soluble bis-glucuronide metabolite further enhances its excretion, primarily through the feces. fda.gov This metabolic pathway represents a significant clearance mechanism for raloxifene. drugbank.comfda.gov The interconversion between raloxifene and its glucuronide metabolites, part of an enterohepatic cycling process, contributes to the prolonged plasma elimination half-life of the parent drug. fda.gov The formation of the bis-glucuronide can be seen as a terminal step in this metabolic shunting process, effectively removing the active drug from circulation and targeting it for elimination.

Instability and Potential for Deconjugation of Raloxifene 6,4'-Bis-β-D-glucuronide

Following its formation primarily in the liver and intestines, Raloxifene 6,4'-Bis-β-D-glucuronide, along with its monoglucuronide counterparts, is not metabolically inert. drugbank.comfda.gov These conjugated metabolites can be chemically unstable under certain conditions and are susceptible to enzymatic cleavage, a process known as deconjugation. nih.govresearchgate.net This reversibility is a key feature of raloxifene's metabolic profile and contributes significantly to its pharmacokinetic properties, particularly its long half-life. fda.govnih.gov

The primary mechanism for the deconjugation of raloxifene glucuronides is through the action of β-glucuronidase enzymes. nih.govresearchgate.net This process is a critical step in the enterohepatic recycling of raloxifene, where the drug is excreted as glucuronide conjugates into the bile, hydrolyzed back to the parent compound in the intestine, and subsequently reabsorbed into circulation. drugbank.comnih.gov

Influence of β-Glucuronidase Activity on Metabolite Stability

The stability of Raloxifene 6,4'-Bis-β-D-glucuronide is significantly influenced by the presence and activity of β-glucuronidase enzymes. These enzymes function to hydrolyze the glucuronic acid moieties from the parent molecule. researchgate.net A major source of this enzymatic activity is the gut microbiome. nih.govresearchgate.net

Many strains of intestinal bacteria produce β-glucuronidases that can efficiently cleave raloxifene glucuronides, including the bis-glucuronide metabolite. nih.govnih.gov Research has demonstrated that all three of raloxifene's glucuronide metabolites—raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6,4'-bis-β-D-glucuronide—are readily deglucuronidated in the presence of human fecal extracts, confirming the role of gut microflora in this process. nih.gov The efficiency of this hydrolysis can vary between individuals, potentially contributing to the observed interindividual variability in raloxifene's pharmacokinetics. nih.gov In laboratory settings, the susceptibility of these metabolites to enzymatic cleavage is used as a confirmatory test; their sensitivity to treatment with β-glucuronidase confirms their identity as glucuronide conjugates. nih.gov

Summary of β-Glucuronidase Influence on Raloxifene Glucuronides
FactorDescriptionSignificanceSource
Enzymeβ-GlucuronidaseCatalyzes the hydrolysis (cleavage) of the glucuronide bond. researchgate.netnih.gov
Primary SourceGut Microbiota (Intestinal Bacteria)Secretes β-glucuronidase into the intestinal lumen, enabling deconjugation. nih.govresearchgate.net
SubstratesRaloxifene-4'-glucuronide, Raloxifene-6-glucuronide, Raloxifene-6,4'-Bis-β-D-glucuronideAll major glucuronide metabolites of raloxifene are susceptible to enzymatic hydrolysis. nih.gov
Location of ActionIntestineSite of enterohepatic recycling where biliary-excreted glucuronides are deconjugated for reabsorption. drugbank.comnih.gov
VariabilityInterindividual differences in gut bacterial enzyme activityMay contribute to the high variability in raloxifene pharmacokinetics among patients. nih.gov

Implications for Reactivation of Parent Raloxifene from the Conjugate

The deconjugation of Raloxifene 6,4'-Bis-β-D-glucuronide is not merely a metabolic reversal but a critical step in the reactivation of the pharmacologically active parent compound. Glucuronidation is a detoxification pathway that renders the raloxifene molecule more water-soluble for excretion and, crucially, significantly reduces its pharmacological activity. fda.govresearchgate.net

The biological activity of raloxifene is dependent on its ability to bind to estrogen receptors. nih.gov Research has shown that the glucuronide metabolites have a markedly lower binding affinity for the estrogen receptor compared to the parent raloxifene. For instance, competitive binding assays demonstrated that the concentrations required to inhibit estradiol binding (IC50) were substantially higher for the glucuronide metabolites than for raloxifene itself, indicating significantly reduced activity. nih.gov

Therefore, the enzymatic cleavage of the glucuronide groups from Raloxifene 6,4'-Bis-β-D-glucuronide in the intestine effectively regenerates the parent raloxifene, restoring its high binding affinity and pharmacological activity. nih.govresearchgate.net This "reactivated" raloxifene is then available for reabsorption from the gut into the systemic circulation. nih.govresearchgate.net This entire process, known as enterohepatic recycling, creates a reservoir of the drug, prolonging its presence in the body and contributing to its long elimination half-life and the appearance of secondary plasma concentration peaks. fda.govnih.gov

Comparative Estrogen Receptor Binding Affinity
CompoundIC₅₀ (Molar)Relative ActivitySource
Raloxifene(4.0 ± 3.5) x 10⁻¹⁰ MHigh nih.gov
Raloxifene-4'-glucuronide(3.7 ± 1.9) x 10⁻⁸ M~100-fold lower than Raloxifene nih.gov
Raloxifene-6-glucuronide(2.9 ± 0.8) x 10⁻⁷ M~725-fold lower than Raloxifene nih.gov

Note: A lower IC₅₀ value indicates a higher binding affinity and greater potency. Data for the bis-glucuronide was not specified but is expected to have similarly low or lower affinity.

Advanced Analytical Methodologies for the Characterization and Quantification of Raloxifene 6,4 Bis β D Glucuronide

Chromatographic Techniques for Separation and Purification

Chromatographic techniques are indispensable for the separation and purification of Raloxifene (B1678788) 6,4'-Bis-β-D-glucuronide from complex biological matrices and from its parent compound and other metabolites.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a foundational technique for the analysis of raloxifene and its metabolites. Method development often involves optimizing the mobile phase composition, stationary phase, and detector to achieve adequate separation and sensitivity. For instance, a reverse-phase HPLC (RP-HPLC) method was developed for the estimation of raloxifene in pharmaceutical formulations using a C18 column with a mobile phase of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) buffer (75:25 v/v). researchgate.net While this method was focused on the parent drug, similar principles are applied to separate its glucuronide metabolites. The development of HPLC methods for Raloxifene 6,4'-Bis-β-D-glucuronide would necessitate a gradient elution to account for the increased polarity of the diglucuronide compared to the monoglucuronides and the parent drug. A study detailing the quality control of raloxifene hydrochloride utilized HPLC with both ultraviolet (UV) and coulometric detectors, demonstrating acceptable accuracy and precision. nih.gov Such methods can be adapted for the analysis of its metabolites, including the diglucuronide.

A key aspect of HPLC method development is ensuring the separation of isomeric glucuronides, such as raloxifene-6-β-glucuronide and raloxifene-4'-β-glucuronide, which is also relevant for the potential isomers of the diglucuronide. A Hypersil GOLD PFP (pentafluorophenyl) HPLC column has been shown to provide good separation of raloxifene and its two main monoglucuronide metabolites. thermofisher.com This alternative selectivity compared to traditional C18 columns could be advantageous for resolving complex mixtures containing Raloxifene 6,4'-Bis-β-D-glucuronide.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it well-suited for the analysis of drug metabolites present at low concentrations. UPLC systems, often coupled with mass spectrometry, have been successfully employed for the analysis of raloxifene and its glucuronides. nih.govfrontiersin.org

In one study, a Waters ACQUITY UPLC system with a BEH C18 column was used to analyze raloxifene glucuronidation. nih.gov The gradient elution started with 5% acetonitrile and 95% ammonium acetate buffer, moving to 100% acetonitrile. nih.gov This method successfully separated raloxifene-6-β-glucuronide and raloxifene-4'-β-glucuronide, demonstrating the capability of UPLC to resolve closely related metabolites. nih.gov Such a system would be the basis for developing a method to separate and quantify Raloxifene 6,4'-Bis-β-D-glucuronide. The enhanced resolution of UPLC is particularly beneficial for separating the diglucuronide from the more abundant monoglucuronide metabolites and endogenous matrix components.

Preparative Chromatography for Metabolite Isolation

To obtain pure standards of Raloxifene 6,4'-Bis-β-D-glucuronide for use in analytical method validation and pharmacological studies, preparative chromatography is essential. This technique is used to isolate and purify specific compounds from a mixture. While specific details on the preparative isolation of Raloxifene 6,4'-Bis-β-D-glucuronide are not extensively published, the principles would follow those used for isolating other drug metabolites. For instance, impurities in raloxifene hydrochloride have been isolated using preparative HPLC. nih.govresearchgate.net The process typically involves scaling up an analytical HPLC method. A larger column packed with a similar stationary phase is used, and the mobile phase composition is optimized for maximum loading capacity and purity of the collected fractions. The collected fractions containing the target metabolite are then typically subjected to a concentration or lyophilization process to obtain the purified solid compound.

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is a powerful tool for the definitive characterization and sensitive quantification of drug metabolites like Raloxifene 6,4'-Bis-β-D-glucuronide.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of drugs and their metabolites in complex biological matrices such as plasma and urine. nih.govnih.gov Several LC-MS/MS methods have been developed and validated for the simultaneous determination of raloxifene and its monoglucuronide metabolites. thermofisher.comnih.govnih.govnih.gov

A significant breakthrough was the development of the first fully validated LC-MS/MS method capable of simultaneously determining raloxifene, its two monoglucuronides, and Raloxifene 6,4'-Bis-β-glucuronide (referred to as M3 in the study) in human urine. nih.gov This method utilized standards for all three glucuronides, which were obtained through a bioconversion process using the microorganism Streptomyces sp. nih.gov The method demonstrated good linearity and achieved a limit of quantification (LOQ) of 4.69 nM for Raloxifene 6,4'-Bis-β-glucuronide. nih.gov

The following table summarizes the validation parameters for the LC-MS/MS method for the determination of raloxifene and its glucuronides in human urine. nih.gov

AnalyteLinearity (r²)Limit of Quantification (LOQ) (nM)Recovery (%)Accuracy (%)Precision (%)
Raloxifene> 0.9971.01> 92.5100 ± 8.8< 12
Raloxifene-6-β-glucuronide (M1)> 0.9971.95> 92.5100 ± 8.8< 12
Raloxifene-4'-β-glucuronide (M2)> 0.9972.83> 92.5100 ± 8.8< 12
Raloxifene-6,4'-diglucuronide (M3)> 0.9974.69> 92.5100 ± 8.8< 12

Another study developed an ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS) method to simultaneously quantify raloxifene and its major metabolites, including the monoglucuronides and a sulfate (B86663) conjugate, in rat plasma. nih.govnih.gov While this study did not include the diglucuronide, the methodology, which involved a one-step protein precipitation for sample preparation and a Waters BEH C18 column for separation, could be adapted to include Raloxifene 6,4'-Bis-β-D-glucuronide. nih.govnih.gov The high sensitivity of this method, requiring only 20 µL of plasma, highlights the power of modern LC-MS techniques. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Isomer Differentiation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are invaluable for confirming the elemental composition of a molecule and for differentiating between isomers. This is particularly important for metabolites like Raloxifene 6,4'-Bis-β-D-glucuronide, where it is crucial to confirm the attachment of two glucuronic acid moieties and to potentially distinguish between different isomeric forms.

While specific HRMS studies focusing solely on Raloxifene 6,4'-Bis-β-D-glucuronide are not abundant in the literature, the principles of its application are well-established. HRMS would be used to obtain the accurate mass of the protonated or deprotonated molecule, which can then be compared to the theoretical exact mass of the proposed structure. For example, in a product ion scan of raloxifene-6-glucuronide, characteristic fragments are observed. researchgate.net A similar approach with HRMS for Raloxifene 6,4'-Bis-β-D-glucuronide would involve fragmentation experiments (MS/MS) to generate a fragmentation pattern that can be used to elucidate the structure, including the positions of the glucuronide linkages. The high mass accuracy of HRMS would allow for the confident identification of fragment ions, aiding in the structural confirmation and differentiation from other potential metabolites with the same nominal mass.

Fragmentation Pathways and Diagnostic Ions of Raloxifene 6,4'-Bis-β-D-glucuronide

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the structural elucidation and quantification of drug metabolites. In the analysis of Raloxifene 6,4'-Bis-β-D-glucuronide, specific fragmentation patterns and diagnostic ions are key to its identification and measurement.

While direct fragmentation data for the bis-glucuronide is not extensively detailed in the provided search results, the fragmentation of the mono-glucuronides, Raloxifene-6-glucuronide (Ral-6-Gluc) and Raloxifene-4'-glucuronide (Ral-4'-Gluc), provides a strong basis for understanding the fragmentation of the bis-glucuronide metabolite. For the mono-glucuronides, a common fragmentation pathway involves the neutral loss of the glucuronic acid moiety (176 Da) from the protonated molecule [M+H]+.

In multiple reaction monitoring (MRM) mode, the transition of m/z 650.5 → 474.3 is used for the quantification of both Ral-6-Gluc and Ral-4'-Gluc. nih.gov The precursor ion at m/z 650.5 corresponds to the protonated molecule of the mono-glucuronide, and the product ion at m/z 474.3 represents the aglycone (raloxifene) after the loss of the glucuronide group. nih.gov For the deuterated internal standards (raloxifene-d4 glucuronides), the transition monitored is m/z 654.5 → 478.3. nih.gov

Based on this, the fragmentation of Raloxifene 6,4'-Bis-β-D-glucuronide under tandem mass spectrometry would be expected to proceed in a stepwise manner. The initial fragmentation would likely involve the loss of one glucuronic acid moiety, generating an ion corresponding to the mono-glucuronide. A subsequent fragmentation event would then lead to the loss of the second glucuronic acid moiety, resulting in the formation of the raloxifene aglycone.

Table 1: Predicted MS/MS Fragmentation of Raloxifene 6,4'-Bis-β-D-glucuronide

Precursor Ion (m/z) Fragmentation Product Ion (m/z) Description
826.8 [M+H]+ - Protonated molecule of Raloxifene 6,4'-Bis-β-D-glucuronide
826.8 Neutral Loss 650.5 Loss of one glucuronic acid moiety

This table is predictive based on the fragmentation of mono-glucuronides and the molecular weight of Raloxifene 6,4'-Bis-β-D-glucuronide.

A fully validated LC-MS/MS method for the simultaneous determination of raloxifene and its three glucuronide metabolites (M1: Raloxifene-6-β-glucuronide, M2: Raloxifene-4'-β-glucuronide, and M3: Raloxifene-6,4'-diglucuronide) in human urine has been developed. researchgate.net The limits of quantification were established at 1.01, 1.95, 2.83, and 4.69 nM for raloxifene, M1, M2, and M3, respectively. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

While mass spectrometry provides valuable information on molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of metabolites like Raloxifene 6,4'-Bis-β-D-glucuronide. NMR allows for the precise determination of the attachment points of the glucuronide moieties to the parent molecule.

¹H NMR and ¹³C NMR are fundamental for identifying the presence and characteristics of the glucuronide moieties. In the ¹H NMR spectrum, the anomeric proton of the glucuronic acid typically appears as a doublet in the region of 4.5-5.5 ppm. The chemical shift and coupling constant of this proton can provide information about the stereochemistry of the glycosidic bond. The other protons of the glucuronic acid ring appear in the region of 3.0-4.0 ppm.

The ¹³C NMR spectrum will show characteristic signals for the carbons of the glucuronic acid moiety. The anomeric carbon signal is typically found around 100 ppm, while the carboxyl carbon of the glucuronic acid appears at approximately 175 ppm. The remaining carbon signals of the glucuronide ring are observed between 70 and 80 ppm.

To unambiguously assign all proton and carbon resonances and to confirm the points of glucuronidation, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbons. This is crucial for tracing the proton network within each of the glucuronide rings and the raloxifene backbone.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly bonded to carbons. This allows for the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for determining the points of attachment of the glucuronide moieties. It shows correlations between protons and carbons that are separated by two or three bonds. By observing a correlation between the anomeric proton of a glucuronide moiety and a carbon atom in the raloxifene structure, the site of glucuronidation can be definitively established. For Raloxifene 6,4'-Bis-β-D-glucuronide, HMBC correlations would be expected between the anomeric proton of one glucuronide and the C6 carbon of the benzothiophene (B83047) ring, and between the anomeric proton of the second glucuronide and the C4' carbon of the hydroxyphenyl ring.

Other Spectroscopic and Electrophoretic Approaches

In addition to mass spectrometry and NMR, other analytical techniques play a role in the characterization and analysis of Raloxifene 6,4'-Bis-β-D-glucuronide.

UV-Vis spectroscopy is a straightforward and robust method for the detection of raloxifene and its metabolites. Raloxifene exhibits a characteristic UV absorption maximum at approximately 287-290 nm. nih.govresearchgate.net The glucuronide conjugates are also expected to absorb in this region, as the chromophore is part of the raloxifene aglycone. A study on a related metabolite, Raloxifene-6-Sulfate, showed a similar UV profile to the parent raloxifene. researchgate.net UV detection is commonly used in conjunction with HPLC for quantitative analysis and purity assessment of the synthesized or isolated metabolite. rroij.com

Capillary electrophoresis (CE) is a high-efficiency separation technique that can be used to separate charged species. nih.gov Given that the glucuronide moieties contain a carboxylic acid group, Raloxifene 6,4'-Bis-β-D-glucuronide will be negatively charged at neutral and basic pH values, making it amenable to CE analysis. CE offers advantages such as high resolution, short analysis times, and low sample and reagent consumption. researchgate.net The technique has been successfully applied to the analysis of the parent drug, raloxifene. nih.gov While specific applications for the bis-glucuronide are not detailed in the provided results, the principles of CE suggest its suitability for the separation of this and other charged raloxifene metabolites.

Influence of Physiological and Pathophysiological Factors on Raloxifene 6,4 Bis β D Glucuronide Formation and Disposition

Impact of Age and Sex in Preclinical Models

Preclinical studies indicate that age significantly affects the metabolic rate of raloxifene (B1678788) glucuronidation.

Age: A study utilizing F344 rats of different ages (4, 11, and 28 weeks) demonstrated that the metabolism of raloxifene is age-dependent. nih.govtsu.edu The formation rates of both Ral-6-G and Ral-4'-G were significantly lower in the duodenum of 4-week-old rats compared to their 11- and 28-week-old counterparts. nih.gov This suggests that the expression and activity of the responsible UGT enzymes in the intestine are not fully developed at a young age in this animal model. nih.gov

Kinetic analysis of duodenal S9 fractions revealed that the Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax) for the formation of both monoglucuronides increased with age. nih.gov For Ral-6-G, the Vmax increased from 16.71 pmol/mg/min in 4-week-old rats to over 89 pmol/mg/min in the older groups, indicating a much higher capacity for glucuronidation in mature rats. nih.gov This age-dependent increase in metabolism in the gastrointestinal tract of rats leads to lower oral bioavailability of the parent drug in older animals. nih.govnih.gov

Interactive Data Table: Kinetic Parameters of Raloxifene Glucuronidation in Rat Duodenum at Different Ages

Age Group Metabolite Vmax (pmol/mg/min) Km (μM)
4 weeks Raloxifene-6-glucuronide 16.71 ± 0.97 1.224 ± 0.330
11 weeks Raloxifene-6-glucuronide 94.18 ± 4.41 2.033 ± 0.389
28 weeks Raloxifene-6-glucuronide 89.96 ± 6.29 1.805 ± 0.529

Data sourced from a study on F344 rats. nih.gov

Sex: While studies in mice have noted sex-related differences in the therapeutic effects of raloxifene, particularly on bone, specific preclinical data detailing the impact of sex on the formation and disposition kinetics of Raloxifene 6,4'-Bis-β-D-glucuronide or its monoglucuronide precursors is limited. frontiersin.org One clinical study on drug interactions excluded female participants to avoid confounding factors related to estrogen levels, highlighting the recognized physiological differences between sexes that could influence pharmacokinetics. nih.gov However, dedicated preclinical pharmacokinetic studies comparing metabolite formation between males and females were not identified in the reviewed literature.

Influence of Genetic Polymorphisms in UGT Enzymes on Bis-Glucuronide Formation (in vitro or in genetically modified animal models)

The formation of raloxifene glucuronides is catalyzed by specific UDP-glucuronosyltransferase (UGT) enzymes, and genetic variations within these enzymes can significantly alter metabolic activity. nih.gov The formation of the bis-glucuronide is contingent on the prior formation of the monoglucuronides.

In vitro studies using human liver and intestinal microsomes, as well as cell lines expressing specific UGT isoforms, have identified the key enzymes involved. nih.govnih.gov

Hepatic Enzymes: UGT1A1 and UGT1A9 are the most active UGTs in the liver for raloxifene glucuronidation. nih.gov

Genetic polymorphisms in these enzymes have been shown to affect the rate of raloxifene glucuronidation in vitro. For instance, functional polymorphisms in the UGT1A1 gene are significantly associated with the rate of Ral-6-G formation in human liver microsomes. nih.gov Similarly, variants of the UGT1A8 gene, such as UGT1A8*2, are correlated with changes in total raloxifene glucuronide formation in human jejunum homogenates. nih.gov Individuals with UGT1A8 genotypes predictive of slower metabolism show lower formation of both Ral-6-G and Ral-4'-G. nih.gov This directly implies that the substrate pool for Raloxifene 6,4'-Bis-β-D-glucuronide synthesis would be reduced in individuals with these polymorphisms.

Interactive Data Table: UGT Isoforms and their Role in Raloxifene Glucuronidation

UGT Isoform Primary Location Metabolite(s) Formed Kinetic/Functional Notes
UGT1A1 Liver Ral-6-G, Ral-4'-G Polymorphisms are associated with altered Ral-6-G formation in liver microsomes. nih.gov
UGT1A9 Liver Ral-6-G, Ral-4'-G One of the most active hepatic UGTs against raloxifene. nih.gov
UGT1A8 Intestine (Jejunum) Ral-6-G, Ral-4'-G Exhibits the highest overall activity for Ral-6-G formation. nih.gov Apparent Km for Ral-6-G is 7.9 µM. nih.gov
UGT1A10 Intestine (Jejunum) Ral-4'-G Exhibits the highest activity for Ral-4'-G formation. nih.govnih.gov

Data sourced from in vitro studies using human tissue microsomes and recombinant UGT enzymes. nih.govnih.gov

Drug-Drug Interactions Affecting Raloxifene 6,4'-Bis-β-D-glucuronide Formation and Disposition (Preclinical Studies)

The extensive metabolism of raloxifene via glucuronidation makes it susceptible to drug-drug interactions, primarily through two mechanisms: inhibition of UGT enzymes and interference with drug transporters.

Inhibition of UGT Enzymes: Preclinical models demonstrate the importance of UGT enzymes in raloxifene clearance. In Gunn rats, which have a genetic deficiency in UGT1A enzymes, the oral bioavailability of raloxifene was doubled compared to normal rats. chiba-u.jp This finding suggests that co-administration of drugs that inhibit UGT1A enzymes could significantly increase systemic exposure to raloxifene, thereby altering the amount of substrate available for glucuronidation and subsequent bis-glucuronide formation.

Interference with Transporters: Raloxifene and its glucuronide conjugates are substrates for efflux transporters such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs). nih.govchiba-u.jp These transporters are involved in the biliary excretion and enterohepatic recycling of raloxifene and its metabolites. Preclinical evidence suggests that drugs sharing these transporter pathways could compete with raloxifene or its glucuronides, potentially altering their disposition. nih.gov For example, cholestyramine, an anion-exchange resin, can interfere with the enterohepatic recirculation of raloxifene and its glucuronides, leading to decreased absorption and lower plasma concentrations of the parent drug. drugbank.com While this interaction is primarily physical (binding in the gut), it underscores the sensitivity of raloxifene's disposition to co-administered agents that affect its gastrointestinal and hepatic cycling.

Comparative Metabolic Studies Involving Raloxifene 6,4 Bis β D Glucuronide

Comparison with Other Raloxifene (B1678788) Glucuronide Metabolites (e.g., Monoglucuronides)

The primary metabolites of raloxifene are its monoglucuronides: raloxifene-6-β-D-glucuronide and raloxifene-4'-β-D-glucuronide. nih.govbohrium.com The formation of the diglucuronide is a subsequent metabolic step. drugbank.com

In humans, raloxifene is extensively metabolized to its glucuronide conjugates. The two main metabolites found in plasma are raloxifene-6-β-glucuronide (ral-6-Gluc) and raloxifene-4'-β-glucuronide (ral-4'-Gluc). nih.gov Unchanged raloxifene accounts for less than 1% of the total amount in plasma. nih.gov The plasma ratio of ral-4'-Gluc to ral-6-Gluc is approximately 8:1. nih.gov Raloxifene-6,4'-diglucuronide is also formed, though it is generally found in lower concentrations than the monoglucuronides. drugbank.com

The formation of these glucuronides is catalyzed by various UDP-glucuronosyltransferase (UGT) enzymes. In the liver, UGT1A1 and UGT1A9 are the most active in metabolizing raloxifene. nih.gov In the intestine, the extra-hepatic UGTs 1A8 and 1A10 play a significant role. nih.govnih.gov Specifically, UGT1A1 and UGT1A8 are capable of forming both monoglucuronides, while UGT1A10 only forms the 4'-β-glucuronide. nih.gov The intrinsic clearance for the formation of the 4'-isomer in intestinal microsomes is significantly higher than for the 6-isomer, suggesting a major contribution of intestinal metabolism to the presystemic clearance of raloxifene. nih.govbohrium.com

The rate of glucuronidation can vary significantly among individuals. Studies have shown a 16-fold and 43-fold range in the formation of ral-6-Gluc and ral-4'-Gluc, respectively, in human liver microsomes from different donors. nih.gov

Table 1: Relative Abundance and Formation of Raloxifene Glucuronides

MetaboliteRelative Plasma Abundance (Human)Key UGT Enzymes InvolvedPrimary Site of Formation
Raloxifene-4'-β-D-glucuronideMajor monoglucuronide (forms ~8-fold more than 6-glucuronide) nih.govUGT1A1, UGT1A8, UGT1A10 nih.govmedchemexpress.comIntestine, Liver nih.govnih.gov
Raloxifene-6-β-D-glucuronideMinor monoglucuronide nih.govUGT1A1, UGT1A8 nih.govLiver, Intestine nih.govnih.gov
Raloxifene 6,4'-Bis-β-D-glucuronideDetected in plasma drugbank.comNot explicitly detailedLiver, Intestine drugbank.com

The glucuronide metabolites of raloxifene exhibit significantly different biological activities compared to the parent compound. Raloxifene's therapeutic effects are primarily due to its interaction with estrogen receptors (ERs). nih.gov Glucuronidation substantially reduces the binding affinity of raloxifene to the ER.

In competitive binding assays, the IC50 values (concentration required to displace 50% of radiolabeled estradiol (B170435) from the ER) for raloxifene, ral-6-Gluc, and ral-4'-Gluc were found to be (4.0 ± 3.5) x 10⁻¹⁰ M, (2.9 ± 0.8) x 10⁻⁷ M, and (3.7 ± 1.9) x 10⁻⁸ M, respectively. nih.gov This indicates that the monoglucuronides have a much lower affinity for the estrogen receptor than raloxifene itself.

Beyond ER binding, raloxifene and its metabolites can have other effects. For instance, raloxifene can inhibit the voltage-gated potassium channel Kv4.3, an action not shared by raloxifene 6-glucuronide. Raloxifene 4'-glucuronide, however, does show some inhibitory activity on Kv4.3 at higher concentrations.

Table 2: Comparative Biological Activity of Raloxifene and its Glucuronide Metabolites

CompoundEstrogen Receptor Binding Affinity (IC50)Inhibition of Kv4.3 Channel
Raloxifene(4.0 ± 3.5) x 10⁻¹⁰ M nih.govYes
Raloxifene-6-β-D-glucuronide(2.9 ± 0.8) x 10⁻⁷ M nih.govNo
Raloxifene-4'-β-D-glucuronide(3.7 ± 1.9) x 10⁻⁸ M nih.govYes (at 10 and 30 µM)
Raloxifene 6,4'-Bis-β-D-glucuronideNot explicitly detailedNot explicitly detailed

Comparative Glucuronidation Profiles of Other Selective Estrogen Receptor Modulators (SERMs)

The metabolic fate of raloxifene, particularly its extensive glucuronidation, is a characteristic shared by other SERMs, though with notable differences.

Like raloxifene, other SERMs such as tamoxifen (B1202) and ospemifene (B1683873) are also metabolized in the liver. nih.gov However, the specific pathways can differ. While raloxifene's metabolism is dominated by glucuronidation and largely avoids the cytochrome P450 (CYP) system, tamoxifen is metabolized by CYP3A4, CYP2C9, and CYP2D6 into active metabolites. drugbank.comwikipedia.org Ospemifene also undergoes glucuronidation. nih.gov This difference in metabolic pathways can lead to different drug-drug interaction profiles. For instance, drugs that induce or inhibit glucuronidation can affect raloxifene levels. europa.eu

The extensive first-pass metabolism of SERMs via glucuronidation significantly reduces their oral bioavailability. thermofisher.com This is a critical consideration in the design of new SERMs. Strategies to improve bioavailability might include designing compounds that are less susceptible to glucuronidation or developing formulations that enhance absorption and bypass first-pass metabolism. nih.gov

The high inter-individual variability in the expression and activity of UGT enzymes highlights the importance of assessing metabolic pathways during preclinical development. nih.govnih.gov Understanding which UGT isoforms are responsible for a new compound's metabolism can help predict potential drug-drug interactions and patient-specific differences in drug response.

Cross-Species Metabolic Comparisons of Raloxifene Glucuronidation

There are significant species-specific differences in the metabolism of raloxifene, which can impact the translation of preclinical data to humans.

In humans, raloxifene-4'-glucuronide is the major metabolite in plasma. nih.gov In contrast, in rats, raloxifene-6-glucuronide is the predominant metabolite. nih.gov Studies using liver and intestinal microsomes from different species have confirmed these differences. Human intestinal microsomes show a much higher rate of glucuronidation compared to rat intestinal microsomes, which may explain the lower oral bioavailability of raloxifene in humans (2%) compared to rats (39%). nih.govnih.gov

In F344 rats, the ratio of raloxifene-6-glucuronide to raloxifene-4'-glucuronide varies in different intestinal segments and the liver, ranging from 2.1 to 4.9 in the duodenum, jejunum, ileum, and liver, and much higher (14.5 to 50) in the colon. tsu.edunih.gov These species differences in metabolic profiles are crucial to consider when extrapolating the results of preclinical safety and efficacy studies to humans. nih.govtandfonline.com

Table 3: Cross-Species Comparison of Raloxifene Glucuronidation

SpeciesMajor Raloxifene Glucuronide MetaboliteOral BioavailabilityKey Metabolic Differences
HumanRaloxifene-4'-β-D-glucuronide nih.gov~2% thermofisher.comHigh intestinal glucuronidation. nih.gov
RatRaloxifene-6-β-D-glucuronide nih.gov~39% nih.govLower intestinal glucuronidation compared to humans. nih.gov
MonkeyData not extensively detailed in provided contextData not explicitly detailed
DogData not extensively detailed in provided contextData not explicitly detailed
MouseData not extensively detailed in provided contextData not explicitly detailed

Future Research Directions and Methodological Advances for Raloxifene 6,4 Bis β D Glucuronide

Development of Novel In Vitro and In Silico Models for Predicting Glucuronidation Pathways

The prediction of metabolic pathways is increasingly reliant on a combination of computational and laboratory-based models. For a complex metabolite like Raloxifene (B1678788) 6,4'-Bis-β-D-glucuronide, whose formation involves sequential conjugation, advancing these predictive tools is a key research direction.

In Silico Advancements: Future research would benefit from the application of sophisticated in silico metabolism prediction tools. Platforms like GLORYx and Biotransformer 3.0 are designed to predict the metabolites of xenobiotics by considering site-of-metabolism prediction and knowledge-based transformations. mdpi.com Applying these algorithms specifically to the sequential glucuronidation of raloxifene could help predict the likelihood of Raloxifene 6,4'-Bis-β-D-glucuronide formation under various physiological conditions and identify the specific UDP-glucuronosyltransferase (UGT) isoforms potentially involved.

Advanced In Vitro Systems: While traditional models using human liver microsomes (HLM) and human jejunum homogenates (HJH) have been instrumental, more complex in vitro systems are needed. nih.gov The human HepaRG cell line, which can be differentiated into hepatocyte-like cells, offers a more comprehensive metabolic system compared to microsomes because it contains a full complement of metabolic enzymes and cofactor generation systems. mdpi.com Future studies could use HepaRG cells to investigate the complete metabolic cascade of raloxifene, potentially capturing the formation of minor or sequential metabolites like the bis-glucuronide that may be missed in simpler systems. mdpi.com A cross-sectional approach, integrating predictions from in silico models with empirical data from advanced in vitro systems like HepaRG, would provide a more robust framework for understanding and predicting the formation of Raloxifene 6,4'-Bis-β-D-glucuronide. mdpi.com

Advanced Structural Characterization Techniques for Glucuronide Isomers

A significant challenge in studying drug glucuronides is the precise structural elucidation of isomers. For raloxifene, which has multiple potential sites for glucuronidation, distinguishing between mono-glucuronides and confirming the structure of a bis-glucuronide requires powerful analytical techniques.

Future research should leverage advanced mass spectrometry (MS) techniques. While tandem MS (MS/MS) with collision-induced dissociation (CID) is a standard tool, it can sometimes provide ambiguous results for conjugate localization. A promising future direction is the broader application of novel electron-activated dissociation (EAD) technology. researchgate.net EAD can generate unique mass fragmentations that are not produced by CID, allowing for more definitive structural characterization. researchgate.net For instance, EAD has been shown to identify specific glucuronidation sites on the raloxifene molecule by preserving the intact glucuronide moiety on a specific fragment, which is a significant advantage for isomer differentiation. researchgate.net

Ultra-pressure liquid chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) will continue to be a cornerstone for analysis. nih.gov The high resolution and sensitivity of this technique are essential for separating and detecting low-abundance metabolites like Raloxifene 6,4'-Bis-β-D-glucuronide from complex biological matrices such as plasma or microsomal incubations. nih.gov

Analytical TechniqueApplication in Raloxifene Glucuronide ResearchKey Advantage
UPLC-MS/MS Separation and quantification of raloxifene and its glucuronide metabolites in various biological samples. nih.govHigh sensitivity and chromatographic resolution for complex mixtures.
Collision-Induced Dissociation (CID) Standard MS/MS technique for fragmenting molecules to obtain structural information.Widely available and well-understood fragmentation method.
Electron-Activated Dissociation (EAD) Advanced MS/MS technique for structural elucidation of conjugation metabolites. researchgate.netProvides unique fragment ions, enabling unambiguous identification of conjugation sites on isomers. researchgate.net

Investigation of the Precise Role of Transporter Systems in Glucuronide Disposition

Once formed, glucuronide conjugates are not static; their movement into and out of cells is governed by a host of uptake and efflux transporters, which ultimately dictates their systemic exposure and excretion. nih.gov While the transport of raloxifene's mono-glucuronides has been studied, the disposition of the bis-glucuronide remains unknown.

Future investigations should focus on identifying the specific transporters responsible for the disposition of Raloxifene 6,4'-Bis-β-D-glucuronide. Key transporter families of interest include:

ATP-binding cassette (ABC) transporters: These are primarily efflux transporters. Research has shown that Multidrug Resistance-Associated Protein 2 (MRP2) and MRP3 are involved in the transport of raloxifene mono-glucuronides. nih.gov MRP2, located on the apical membrane of hepatocytes and enterocytes, pumps substrates into the bile or intestinal lumen, while MRP3, on the basolateral membrane, transports them into the bloodstream. nih.govnih.gov

Solute carrier (SLC) transporters: These are mainly uptake transporters. Organic Anion Transporting Polypeptides (OATPs), such as OATP1B1, OATP1B3, and OATP2B1, are known to mediate the uptake of raloxifene mono-glucuronides from the blood into the liver. nih.gov

TransporterFamilyLocation (Example)Known/Hypothesized Role for Raloxifene Glucuronides
MRP2 (ABCC2) ABCApical (intestine, liver)Efflux of mono-glucuronides into intestinal lumen and bile. nih.gov
MRP3 (ABCC3) ABCBasolateral (intestine, liver)Efflux of mono-glucuronides into portal vein/systemic circulation. nih.gov
BCRP (ABCG2) ABCApical (intestine, liver)Potential efflux of glucuronide conjugates into intestinal lumen and bile. nih.gov
OATP1B1 (SLCO1B1) SLCBasolateral (liver)Uptake of mono-glucuronides from blood into hepatocytes. nih.gov
OATP1B3 (SLCO1B3) SLCBasolateral (liver)Major contributor to hepatic uptake clearance of mono-glucuronides. nih.gov
OATP2B1 (SLCO2B1) SLCApical/BasolateralMinor role in hepatic uptake of mono-glucuronides. nih.gov

Deeper Exploration of Environmental and Dietary Factors Modulating Glucuronidation in Preclinical Models

The activity of UGT enzymes and drug transporters is not fixed and can be significantly influenced by external factors, including components of diet and exposure to environmental chemicals. A deeper exploration of these interactions is a vital research avenue.

A key example is the interaction between raloxifene and dietary flavonoids. The flavonoid apigenin (B1666066) has been shown to significantly increase the systemic exposure of raloxifene in rats by inhibiting intestinal Phase II metabolism (glucuronidation) and the function of efflux transporters. mdpi.com This suggests that co-administration of certain dietary substances can dramatically alter the metabolic fate of raloxifene. mdpi.com

Future preclinical studies should be designed to:

Screen a wide range of common dietary compounds (e.g., other flavonoids, polyphenols) and environmental agents for their potential to inhibit or induce the UGT isoforms responsible for raloxifene glucuronidation.

Investigate how these factors specifically affect the sequential glucuronidation process. For example, does a particular compound inhibit the formation of mono-glucuronides, or does it perhaps inhibit the second glucuronidation step, thereby preventing the formation of Raloxifene 6,4'-Bis-β-D-glucuronide?

Targeted Strategies for Modulating Raloxifene 6,4'-Bis-β-D-glucuronide Formation and Disposition in Research Contexts

To specifically study the formation and disposition of Raloxifene 6,4'-Bis-β-D-glucuronide, researchers can employ targeted strategies to experimentally manipulate the relevant metabolic and transport pathways. This involves the use of specific chemical inhibitors in in vitro research models.

For example, in studies with Caco-2 cells, a model for the human intestinal barrier, researchers have used specific inhibitors to parse the roles of different transporters.

MRP inhibitors like MK-571 and leukotriene C4 have been used to significantly decrease the apical and basolateral efflux of raloxifene glucuronides.

OAT inhibitors such as estrone (B1671321) sulfate (B86663) have been shown to decrease the efflux of raloxifene sulfate conjugates.

Future research could adopt a similar targeted approach to isolate the pathways related to the bis-glucuronide. By selectively inhibiting UGT isoforms known to produce the mono-glucuronides (e.g., UGT1A1, UGT1A8, UGT1A9, UGT1A10), researchers could probe the identity of the UGT enzyme(s) responsible for the second glucuronidation step. nih.govnih.gov Similarly, by using a panel of transporter inhibitors in cells engineered to form the bis-glucuronide, it would be possible to pinpoint which efflux and uptake systems are critical for its disposition. These experimental manipulations are crucial for building a mechanistic understanding of this specific metabolic pathway.

Q & A

Q. How can Raloxifene 6,4'-Bis-β-D-glucuronide be identified and quantified in biological matrices?

Methodological Answer: Use reversed-phase HPLC or LC-MS/MS with glucuronidase hydrolysis to differentiate conjugated and unconjugated forms. Calibration curves should include matrix-matched standards to account for ion suppression. TLC (C18 plates with acetonitrile/water/ammonium hydroxide = 6:2:0.1) can preliminarily assess purity (Rf = 0.50 under UV visualization) . For quantification, validate methods using deuterated internal standards (e.g., Raloxifene-d4) to improve precision .

Q. What are the primary metabolic pathways of Raloxifene leading to Raloxifene 6,4'-Bis-β-D-glucuronide formation?

Methodological Answer: Raloxifene undergoes first-pass glucuronidation via UGT isoforms (non-CYP450 pathways) to form mono- and bis-glucuronides. Use hepatic microsomal assays with UDP-glucuronic acid to confirm enzyme kinetics. Systemic interconversion and enterohepatic cycling prolong half-life (27.7 hours), necessitating time-course plasma sampling in preclinical models .

Q. What solubility and stability conditions are optimal for in vitro studies of Raloxifene 6,4'-Bis-β-D-glucuronide?

Methodological Answer: The compound is soluble in DMSO and water but degrades at room temperature. Prepare stock solutions in anhydrous DMSO, aliquot, and store at -20°C. For cell-based assays, use fresh solutions to avoid hydrolysis. Monitor stability via UV-Vis spectroscopy (λmax ~280 nm) under varying pH and temperature conditions .

Advanced Research Questions

Q. How to design studies assessing the impact of enterohepatic cycling on Raloxifene 6,4'-Bis-β-D-glucuronide pharmacokinetics?

Methodological Answer: Employ bile duct-cannulated rodent models to compare systemic exposure with/without biliary diversion. Measure plasma and fecal levels of raloxifene and its metabolites using LC-MS/MS. Pharmacokinetic modeling (e.g., non-compartmental analysis) should account for secondary peaks due to enterohepatic recycling .

Q. How to resolve contradictions in reported pharmacokinetic parameters (e.g., clearance, volume of distribution) across studies?

Methodological Answer: Perform meta-analyses adjusting for interspecies differences (e.g., human vs. rodent CYP/UGT expression) and dosing regimens (fasted vs. fed states). Use physiologically based pharmacokinetic (PBPK) models to simulate interconversion between raloxifene and its glucuronides, incorporating protein binding (95% albumin/α1-acid glycoprotein) and enterohepatic cycling parameters .

Q. How to correlate in vitro metabolic stability data with in vivo pharmacokinetic profiles?

Methodological Answer: Conduct hepatocyte incubation studies to calculate intrinsic clearance (CLint) and scale to in vivo using the "well-stirred" liver model. Validate predictions by comparing simulated AUC and Cmax values with clinical data from postmenopausal women (e.g., EVISTA trial) .

Q. What methodological challenges arise in determining the pKa of Raloxifene 6,4'-Bis-β-D-glucuronide, and how can they be addressed?

Methodological Answer: Use potentiometric titration with a Sirius T3 instrument under nitrogen to prevent oxidation. Assign pKa values (e.g., phenolic OH at ~7.86, thienyl OH at ~9.97) via UV spectral shifts. Reconcile discrepancies with literature by standardizing solvent systems (e.g., 0.15 M ionic strength) and temperature .

Q. How to interpret clinical trial data (e.g., RUTH trial) on coronary outcomes in the context of Raloxifene 6,4'-Bis-β-D-glucuronide exposure?

Methodological Answer: Stratify post-hoc analyses by age and baseline CHD risk. For women <60 years, correlate metabolite plasma levels (LC-MS/MS) with HRs for coronary events. Use Cox proportional hazards models adjusted for estrogen receptor modulation effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.